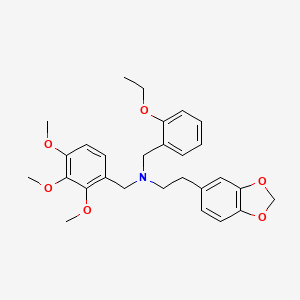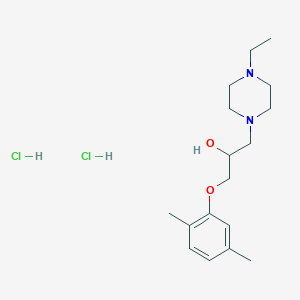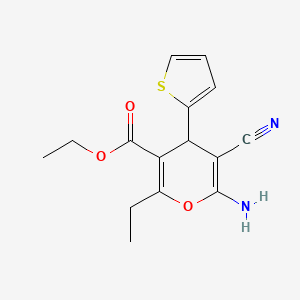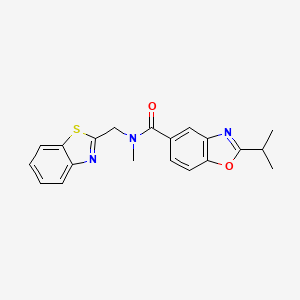![molecular formula C15H10FNO2 B5232541 2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol, commonly known as FLX, is a synthetic compound that belongs to the family of isoxazole derivatives. FLX has been extensively studied for its potential therapeutic applications due to its pharmacological properties.
作用機序
The exact mechanism of action of FLX is not fully understood, but it is believed to act on multiple targets in the body. FLX has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and inflammation. FLX has also been found to modulate the activity of neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive function and movement.
Biochemical and Physiological Effects:
FLX has been found to have a range of biochemical and physiological effects in animal models and in vitro studies. FLX has been shown to increase levels of antioxidant enzymes, reducing oxidative stress and cellular damage. FLX has also been found to increase levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. Additionally, FLX has been shown to modulate the activity of immune cells, reducing inflammation and promoting tissue repair.
実験室実験の利点と制限
FLX has several advantages for lab experiments, including its stability and solubility in water and organic solvents. FLX is also relatively easy to synthesize, making it readily available for research purposes. However, FLX has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on FLX. One area of interest is the development of FLX-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of FLX's potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of FLX and its potential side effects in vivo.
合成法
The synthesis of FLX involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluoro-3-hydroxybenzaldehyde, which is then reacted with acetic anhydride to form 2-(4-fluorophenyl)-3-acetoxy-5-hydroxyisoxazole. Finally, the compound is deacetylated using sodium hydroxide to form FLX.
科学的研究の応用
FLX has been studied for its potential therapeutic applications in various areas, including neurological disorders, cancer, and inflammation. Studies have shown that FLX has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. FLX has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, FLX has been found to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)13-9-15(19-17-13)12-3-1-2-4-14(12)18/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJBOWBPZHCYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)



![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)